N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. This acid undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole moiety. The final step involves substitution at the thiol position with electrophiles to yield various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. The synthesis is confirmed by IR, 1H-NMR, and EI-MS spectral analysis .
Molecular Structure Analysis
The molecular structure of a related 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that the chlorophenyl ring is oriented at a slight angle to the thiazole ring. In the crystal form, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along one axis . This information provides a basis for understanding the molecular conformation and potential intermolecular interactions of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide" are not detailed in the provided papers, the synthesis of similar compounds suggests that they may undergo reactions typical of acetamides, thiazoles, and sulfanyl groups. These could include nucleophilic substitution reactions at the acetamide or thiol positions, as well as potential interactions with biological targets such as enzymes or bacterial cell components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities to the compounds studied, it can be inferred that the compound may exhibit moderate solubility in polar aprotic solvents, which are used in the synthesis process. The presence of chlorophenyl and thiazole rings suggests that the compound may have significant aromatic character, influencing its reactivity and interactions with biological systems .
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : A study highlighted the synthesis of compounds with potential antimicrobial activities, suggesting a similar chemical structure could exhibit antimicrobial properties (Desai, Shihora, & Moradia, 2007).
- Synthesis of formazans from Mannich base as antimicrobial agents : Another research synthesized derivatives showing moderate antimicrobial activity, indicating the potential for similar compounds to be developed into effective antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents : This study explored the synthesis of thiazole derivatives, revealing significant anticancer activity, suggesting the compound's potential application in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Pharmacological Evaluation
- Molecular docking and glucosidase inhibition studies : A series of novel compounds were synthesized and evaluated for their α-glucosidase inhibitory potential, with findings supporting the compound's role in managing diabetes through enzyme inhibition (Babar et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles : The study involved designing, synthesizing, and evaluating thiadiazoles for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications of similar compounds (Shkair et al., 2016).
properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h3-6,10,15H,1-2,7-9,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVBRYANBWAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide |
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